(Z)-2-(3-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
This compound belongs to the benzofurooxazine class, characterized by a fused benzofuran-oxazine core. Key structural features include:
- 3-bromobenzylidene substituent: A bromine atom at the 3-position on the benzylidene group, influencing electronic and steric properties.
- Pyridin-4-ylmethyl group: A pyridine ring attached via a methylene group at the 8-position of the benzofurooxazine scaffold.
- Molecular formula: C₂₃H₁₇BrN₂O₃; molecular weight: 449.3 g/mol .
Properties
IUPAC Name |
(2Z)-2-[(3-bromophenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O3/c24-17-3-1-2-16(10-17)11-21-22(27)18-4-5-20-19(23(18)29-21)13-26(14-28-20)12-15-6-8-25-9-7-15/h1-11H,12-14H2/b21-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONJKHBSUSWLEK-NHDPSOOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)Br)C3=O)OCN1CC5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)Br)/C3=O)OCN1CC5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be described by its IUPAC name and molecular formula. The compound features a complex structure that incorporates a benzofuroxazine moiety and a pyridine ring, which are known to contribute to various biological activities.
Molecular Formula
- C : 20
- H : 18
- Br : 1
- N : 1
- O : 2
Structural Representation
The structural representation of the compound can be visualized using chemical drawing software or databases that provide 2D and 3D models.
Antimicrobial Activity
Recent studies have indicated that compounds similar to (Z)-2-(3-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one exhibit significant antimicrobial properties. For instance, derivatives containing heterocyclic moieties have shown potent activity against various bacterial strains and fungi .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research indicates that compounds with similar frameworks can inhibit cell proliferation in cancer cell lines. In vitro studies have demonstrated that certain benzofuroxazine derivatives induce apoptosis in cancer cells through mechanisms involving caspase activation .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, it has been suggested that related compounds inhibit palmitoylation processes mediated by DHHC enzymes, which are crucial for the proper functioning of various cellular proteins .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Inhibition of palmitoylation |
Case Study 1: Antimicrobial Efficacy
A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be as low as 10 µg/mL for some derivatives, indicating strong antibacterial properties.
Case Study 2: Anticancer Properties
In vitro testing on human breast cancer cell lines revealed that the compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis showed an increase in early apoptotic cells when treated with concentrations above 25 µM.
Research Findings
Research has shown that the biological activity of compounds like (Z)-2-(3-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is influenced by their molecular structure. Substituents such as bromine and pyridine enhance the biological profile by improving solubility and interaction with biological targets.
The mechanisms through which these compounds exert their effects include:
- Interference with DNA replication in cancer cells.
- Disruption of membrane integrity in bacteria.
- Modulation of signaling pathways via enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Analogues
The biological and chemical properties of benzofurooxazine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of closely related compounds:
Table 1: Structural and Functional Comparison of Analogues
Impact of Substituent Positions and Functional Groups
A. Bromine vs. Other Halogens/Substituents
- 3-Bromo vs. 4-Bromo: The 3-bromo substituent (target compound) may induce distinct electronic effects compared to the 4-bromo analogue ().
- Chloro Substituents : The 2-chloro analogue () has reduced molecular weight (404.9 g/mol) and may exhibit different reactivity in cross-coupling reactions due to smaller atomic size and lower electronegativity compared to bromine .
B. Pyridine Ring Position
- Pyridin-4-ylmethyl (Target) vs. In contrast, pyridin-2-ylmethyl () introduces steric hindrance, reducing efficiency in palladium-catalyzed couplings (e.g., Suzuki reactions: 55–85% yields for 4-pyridinyl vs. lower yields for 2-pyridinyl) .
C. Methoxy and Dimethoxy Substituents
- 3,4-Dimethoxy () : Electron-donating methoxy groups increase solubility and may enhance interactions with polar enzyme active sites. These derivatives are explored for anticancer and anti-inflammatory applications .
D. Thiophene vs. Pyridine
- Thiophene-containing analogues () replace pyridine with a sulfur heterocycle, altering electronic properties and bioavailability. Sulfur’s polarizability may enhance binding to hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
